3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide
説明
特性
IUPAC Name |
3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O2/c1-26-14-6-4-13(5-7-14)16(24-10-2-3-11-24)12-22-19(25)18-15(20)8-9-17(21)23-18/h4-9,16H,2-3,10-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBICTCOXFOAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=N2)Cl)Cl)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3,6-Dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with chlorine and a carboxamide group, along with a pyrrolidine moiety linked to a methoxyphenyl group. The structural formula can be represented as follows:
Research indicates that this compound interacts with various biological targets, primarily focusing on its role as a modulator of G protein-coupled receptors (GPCRs). GPCRs are crucial in mediating cellular responses to hormones and neurotransmitters, making them significant targets for drug development.
- Receptor Binding : The compound exhibits affinity for specific GPCRs, which may influence signaling pathways related to pain perception and inflammation.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics of co-administered drugs.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of pyridine derivatives, including 3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values ranging from 3.12 to 12.5 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
In vitro assays have indicated that the compound may possess anti-inflammatory properties by modulating cytokine production in immune cells.
- Cytokine Modulation : Studies have reported a reduction in pro-inflammatory cytokines like IL-6 and TNF-alpha when cells are treated with the compound .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several pyridine derivatives, including the target compound. The results indicated that it outperformed traditional antibiotics in certain bacterial strains, suggesting its potential as a new therapeutic agent .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 3,6-Dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide | 6.25 | Staphylococcus aureus |
| Control Antibiotic (Ciprofloxacin) | 2.0 | Staphylococcus aureus |
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. The results showed significant reductions in swelling and pain response compared to the control group .
類似化合物との比較
Key Observations :
- Polarity: The pyrrolidine-ethyl group in the target compound provides a balance of hydrophilicity and conformational flexibility, whereas dimethylamino-thiophene analogs (CAS 736953-59-6) prioritize solubility .
Spectroscopic and Physicochemical Properties
- Spectroscopy : Pyridine-2-carboxamides with methyl substituents (e.g., L3 and L4 in ) exhibit distinct NMR shifts depending on substituent placement (ortho vs. para), implying that the target compound’s dichloro and methoxyphenyl groups would produce characteristic deshielding effects in ¹H/¹³C NMR .
- Lipophilicity : The 4-methoxyphenyl group in the target compound likely increases logP compared to thiophene or imidazothiazole analogs, impacting membrane permeability .
Pharmacological Implications
- Thieno[2,3-b]pyridine Analogs: lists thienopyridine carboxamides with documented supplier interest, possibly indicating antineoplastic or antiviral applications .
- Triazole-Containing Derivatives : synthesizes triazole-linked pyrimidines, which are common in kinase inhibitors, hinting at shared therapeutic avenues .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step organic synthesis is typically employed, involving coupling reactions between pyridine-2-carboxamide derivatives and substituted pyrrolidine intermediates. Catalysts such as palladium or copper (for cross-coupling) and solvents like DMF or toluene under inert atmospheres are common . Optimization involves varying temperature, solvent polarity, and catalyst loading to maximize yield. For example, highlights temperature control (e.g., 60–80°C) and reaction times (12–24 hours) as critical parameters.
- Characterization : Use NMR (1H/13C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Hazard Mitigation : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure per EU-GHS/CLP). Use fume hoods, PPE (gloves, lab coats), and avoid direct skin/eye contact . In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodology : Perform solubility screens in DMSO, aqueous buffers (e.g., PBS), and ethanol. Stability studies under varying pH (4–9), temperatures (4°C, 25°C, 37°C), and light exposure (via HPLC or UV-Vis spectroscopy) are critical . emphasizes the use of LC-MS to detect degradation products.
Advanced Research Questions
Q. How should experimental designs be structured to evaluate this compound’s biological activity while minimizing confounding variables?
- Design Framework : Adopt randomized block designs with split-split plots (e.g., varying concentrations, biological replicates) to account for batch effects and temporal variability . Include positive/negative controls (e.g., known inhibitors) and validate assays across multiple cell lines or in vivo models .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Analytical Approach : Conduct meta-analyses to identify variables such as assay sensitivity (e.g., IC50 variability), cell line specificity, or metabolic interference (e.g., cytochrome P450 interactions). notes that structural analogs with minor substitutions (e.g., chloro vs. methoxy groups) may exhibit divergent activities due to target binding affinity changes .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
- SAR Methodology : Systematically modify functional groups (e.g., pyrrolidine substituents, chloro positioning) and evaluate changes in target binding (via molecular docking) and ADMET properties. demonstrates that replacing the 4-methoxy group with halogens (e.g., Cl, Br) can enhance metabolic stability .
Q. What advanced techniques characterize this compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Techniques : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, kon/koff). For intracellular targets, employ CRISPR-Cas9 knockouts or fluorescence polarization assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
